N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide
Description
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide is a benzofuran-derived acetamide compound characterized by a 3-methoxy-substituted benzoyl group at the 2-position of the benzofuran core and a methyl substituent at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and agrochemical research.
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-16-8-7-14(20-12(2)21)10-17(16)24-19(11)18(22)13-5-4-6-15(9-13)23-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDBYJNZUFREPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxybenzoic acid and 3-methyl-1-benzofuran-6-amine.
Formation of Intermediate: The 3-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This intermediate is then reacted with 3-methyl-1-benzofuran-6-amine in the presence of a base such as triethylamine (TEA) to form the desired amide intermediate.
Final Product: The amide intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide
The synthesis of this compound involves several steps, typically beginning with the preparation of 1-benzofuran derivatives. The key steps include:
- Formation of Benzofuran Skeleton : The initial step often involves the cyclization of substituted phenolic compounds with appropriate carbonyl precursors.
- Acylation : The introduction of the 3-methoxybenzoyl moiety is achieved through acylation reactions, which can be facilitated by acyl chlorides or anhydrides.
- Final Amide Formation : The final product is obtained by reacting the intermediate with acetic anhydride or acetyl chloride to form the amide bond.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Notably, it has shown significant antiproliferative activity against various cancer cell lines, including:
- A549 (Lung Cancer)
- HT-29 (Colorectal Cancer)
- MCF-7 (Breast Cancer)
The compound exhibited IC50 values in the nanomolar range, indicating potent activity compared to standard chemotherapeutics like combretastatin A-4 (CA-4) .
Study 1: Synthesis and Evaluation
A comprehensive study synthesized various derivatives of benzofuran-based compounds, including this compound. The research demonstrated that modifications on the benzoyl moiety significantly influenced the antiproliferative activity. Compounds with multiple methoxy groups showed enhanced activity against resistant cancer cell lines .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| CA-4 | 180 | A549 |
| 6a | 50 | HT-29 |
| 11a | 30 | MCF-7 |
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of various benzofuran derivatives. It was found that the presence and position of methoxy groups on the benzoyl ring were critical for optimal biological activity. The study concluded that specific substitutions could lead to compounds that are significantly more potent than existing treatments .
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Antioxidant Activity: Scavenging of free radicals and inhibition of oxidative stress.
Antimicrobial Activity: Disruption of microbial cell membranes and inhibition of essential enzymes.
Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and modulation of immune responses.
Anticancer Activity: Induction of apoptosis and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methoxy Substitution Variations
- N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide
- Structural Difference : The methoxy group is at the para position (4-methoxy) instead of the meta (3-methoxy) position.
- Implications :
- The para-substitution may enhance π-π stacking interactions in binding pockets due to a more linear electron distribution.
Reduced steric hindrance compared to the meta-substituted derivative could improve solubility .
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide
- Structural Difference : Two methoxy groups at the 2- and 5-positions of the benzoyl ring.
- Implications :
- Increased electron-donating effects may alter redox properties.
Heterocyclic Core Modifications
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Structural Difference : Replaces benzofuran with a benzothiazole core and adds a trifluoromethyl group.
- Implications :
- The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pharmacokinetics.
Benzothiazole derivatives are associated with anticancer and antimicrobial activities in patents .
- N-(6-Amino-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide Structural Difference: Substitutes benzofuran with a benzothiazole ring and adds an amino group. Implications:
- Fluorine at the phenyl ring increases electronegativity, influencing electronic interactions .
Functional Group Variations
- N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne)
- Structural Difference : Triazine core with methylthio and methoxypropyl groups.
- Implications :
- Methylthio groups enhance pesticidal activity by disrupting electron transport chains.
Methoxypropyl chains improve soil mobility in agrochemical applications .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Difference : Features an N,O-bidentate directing group instead of acetamide.
- Implications :
- Facilitates metal coordination in catalytic C–H functionalization reactions, a property absent in the target compound .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: Analogous compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are synthesized via reactions of benzoyl chlorides with amino alcohols, followed by X-ray crystallography for structural validation . Similar methods likely apply to the target compound.
- Bioactivity Trends : Benzothiazole derivatives (e.g., ) show enhanced bioactivity compared to benzofurans, attributed to sulfur’s electronegativity and aromatic stability.
- Agrochemical Relevance : Methoxy and methylthio substituents () are critical for pesticidal efficacy, suggesting the target compound’s methoxy group may confer similar advantages.
Biological Activity
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide is a complex organic compound that has garnered attention in recent years for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure features a methoxybenzoyl group attached to a benzofuran moiety, contributing to its unique pharmacological profile. Below are the key properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.4 g/mol |
| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC(=CC=C3)OC |
Synthesis
The synthesis of this compound typically involves several steps starting from 3-methoxybenzoic acid. The process includes the formation of intermediates such as 3-methoxybenzoyl chloride, which is then reacted with appropriate amines to yield the final product. Various optimization techniques are employed to enhance yield and purity, including continuous flow reactors and green chemistry principles.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the methoxy groups on the benzoyl moiety can enhance or diminish this activity. Specifically, compounds with multiple methoxy substitutions have demonstrated improved efficacy in inhibiting cell growth in vitro .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies revealed that it can reduce pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells by inhibiting the NF-κB signaling pathway. This suggests a promising avenue for therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Additionally, this compound has shown activity against various bacterial strains. Its structural components contribute to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several studies have been conducted to evaluate the biological activity of benzofuran derivatives, highlighting the importance of structural modifications:
- Study on Antiproliferative Activity : A series of benzofuran derivatives were synthesized and tested against cancer cell lines. The findings indicated that specific substitutions on the benzofuran ring significantly influenced their antiproliferative effects, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
- Anti-inflammatory Mechanism Investigation : In another study, derivatives similar to this compound were assessed for their ability to inhibit NF-κB activation in response to lipopolysaccharide (LPS) stimulation in macrophages. The results demonstrated a dose-dependent reduction in inflammatory markers, suggesting potential use in treating chronic inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step protocols involving benzofuran core formation followed by acylation. Key steps include:
- Microwave-assisted synthesis for improved reaction efficiency and yield, as demonstrated in analogous benzofuran derivatives (e.g., 40–60% yield under controlled microwave irradiation) .
- Coupling reactions using NaH/THF as a base-solvent system for deprotonation and nucleophilic substitution, critical for introducing the 3-methoxybenzoyl group .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor purity using TLC (Rf = 0.3–0.5) and elemental analysis (±0.5% theoretical match) .
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using substituent effects:
- The 3-methylbenzofuran proton resonates at δ 2.3–2.5 ppm (singlet).
- Methoxy group (δ 3.8–3.9 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+H]+. For example, a calculated m/z of 353.12 (C19H17NO4) should match experimental data within ±0.001 Da .
Q. What analytical methods are recommended for assessing purity and detecting related impurities?
Methodological Answer:
- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%). Detect impurities at 254 nm, referencing pharmacopeial protocols for acetamide derivatives .
- Elemental Analysis : Ensure %C, %H, and %N deviations are ≤0.5% from theoretical values .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in the 3-methoxybenzoyl group) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Confirm connectivity between benzofuran and acetamide moieties. For example, cross-peaks between H-6 (benzofuran) and the acetamide NH .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as applied to structurally related benzofuran derivatives .
Q. What strategies are effective for designing analogs with enhanced bioactivity while retaining the benzofuran core?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 3-methoxy group with electron-withdrawing groups (e.g., Cl, NO2) to modulate electronic effects and improve binding to target proteins .
- Spirocyclic Modifications : Introduce spiro rings (e.g., spiro[benzo[b]thiophene-6,2′-benzofuran]) to enhance rigidity and metabolic stability, as seen in anticonvulsant studies .
- Molecular Docking : Use docking simulations (AutoDock Vina) to predict interactions with biological targets (e.g., GABA receptors), prioritizing substituents with favorable binding scores .
Q. How can reaction mechanisms (e.g., [3,3]-sigmatropic rearrangements) be validated in benzofuran synthesis?
Methodological Answer:
- Deuterium-Labeling Experiments : Track hydrogen migration during rearrangement. For example, label the 2-position of the benzofuran and monitor deuterium distribution via MS .
- Computational Studies (DFT) : Calculate activation energies for proposed pathways (e.g., M06-2X/6-31G* level) to identify the most thermodynamically favorable mechanism .
Q. What experimental approaches are suitable for evaluating the compound’s anticonvulsant potential in preclinical models?
Methodological Answer:
- Maximal Electroshock (MES) Test : Administer 30–100 mg/kg doses to rodents and measure seizure suppression. Compare to reference drugs (e.g., phenytoin) .
- Neurotoxicity Screening : Rotarod tests to assess motor coordination at therapeutic doses. A toxicity margin (TD50/ED50) >4 is desirable .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?
Methodological Answer:
- Re-Analysis Under Controlled Conditions : Ensure complete combustion (e.g., use excess oxygen in CHN analysis).
- Check for Hygroscopicity : Dry samples at 60°C under vacuum for 24 hours to remove absorbed moisture .
- Synthesis Repetition : Replicate the reaction to rule out batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
